molecular formula C19H16ClN3O3S B11080084 5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid

5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid

Cat. No.: B11080084
M. Wt: 401.9 g/mol
InChI Key: LXGXFAHDVDRRCG-UHFFFAOYSA-N
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Description

5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thienoquinoline core and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The amino group is then introduced via nucleophilic substitution reactions.

The chlorobenzoic acid moiety is usually synthesized separately and then coupled with the thienoquinoline derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The final product is purified using chromatographic techniques such as HPLC (high-performance liquid chromatography) or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the chlorobenzoic acid moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid stands out due to its unique combination of a thienoquinoline core and a chlorobenzoic acid moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

5-[(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl)amino]-2-chlorobenzoic acid

InChI

InChI=1S/C19H16ClN3O3S/c20-13-6-5-10(8-11(13)19(25)26)22-17(24)16-15(21)12-7-9-3-1-2-4-14(9)23-18(12)27-16/h5-8H,1-4,21H2,(H,22,24)(H,25,26)

InChI Key

LXGXFAHDVDRRCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)Cl)C(=O)O)N

Origin of Product

United States

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